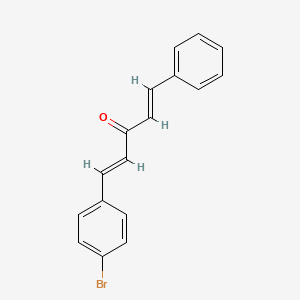
8-Chloro-4-sulfanylidene-4H-1-benzopyran-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Chloro-4-sulfanylidene-4H-1-benzopyran-3-carbaldehyde is a chemical compound belonging to the benzopyran family Benzopyrans are polycyclic organic compounds resulting from the fusion of a benzene ring to a heterocyclic pyran ring This compound is characterized by the presence of a chloro group at the 8th position, a sulfanylidene group at the 4th position, and a carbaldehyde group at the 3rd position of the benzopyran ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-4-sulfanylidene-4H-1-benzopyran-3-carbaldehyde typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-oxo-4H-1-benzopyran-3-carbaldehyde with chloroacetone in the presence of anhydrous potassium carbonate and a catalytic amount of potassium iodide in acetone . This reaction yields the desired product along with other benzopyran derivatives.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, solvent-free conditions and green chemistry principles may be employed to minimize environmental impact .
化学反応の分析
Types of Reactions: 8-Chloro-4-sulfanylidene-4H-1-benzopyran-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various benzopyran derivatives, such as benzo[b]furan and benzo[b]cyclopropa[e]pyrans .
科学的研究の応用
8-Chloro-4-sulfanylidene-4H-1-benzopyran-3-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Industry: It is used in the development of new materials with specific properties, such as optical or electronic characteristics.
作用機序
The mechanism of action of 8-Chloro-4-sulfanylidene-4H-1-benzopyran-3-carbaldehyde involves its interaction with molecular targets and pathways within cells. For instance, it has been found to inhibit cancer cell proliferation by inducing apoptosis. This process involves the activation of caspases and the disruption of mitochondrial membrane potential, leading to cell death . The compound’s ability to interact with specific proteins and enzymes makes it a valuable tool in drug discovery and development.
類似化合物との比較
- 4-Oxo-4H-1-benzopyran-3-carbaldehyde
- 4-Oxo-4H-1-benzopyran-3-carbonitrile
- 4-Oxo-4H-1-benzopyran-3-carboxylate
Comparison: Compared to these similar compounds, 8-Chloro-4-sulfanylidene-4H-1-benzopyran-3-carbaldehyde is unique due to the presence of the chloro and sulfanylidene groups, which impart distinct chemical and biological properties.
特性
CAS番号 |
674292-14-9 |
|---|---|
分子式 |
C10H5ClO2S |
分子量 |
224.66 g/mol |
IUPAC名 |
8-chloro-4-sulfanylidenechromene-3-carbaldehyde |
InChI |
InChI=1S/C10H5ClO2S/c11-8-3-1-2-7-9(8)13-5-6(4-12)10(7)14/h1-5H |
InChIキー |
LLSBGQSMTYNXSB-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)Cl)OC=C(C2=S)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


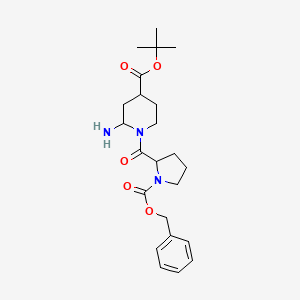

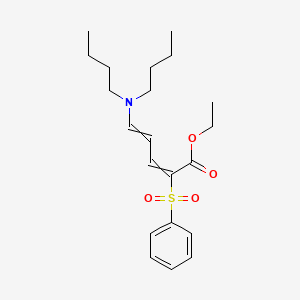
![Benzamide, N-[(phenylamino)-1-piperidinylmethylene]-](/img/structure/B12530416.png)
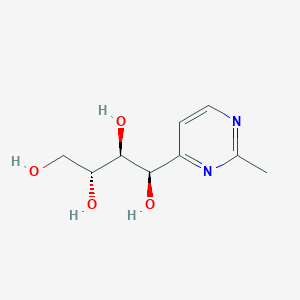
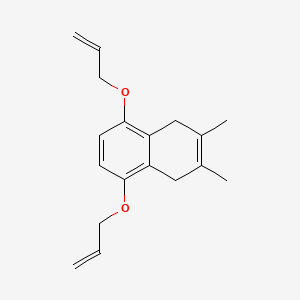

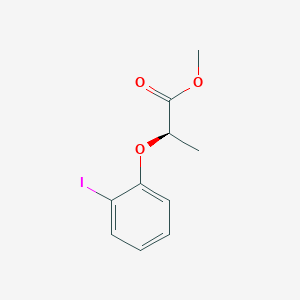
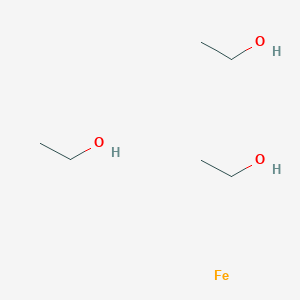
![2-{[3-(Triethoxysilyl)propyl]sulfanyl}pyridine](/img/structure/B12530449.png)
![Urea, N-[[(1,1-dimethylethyl)imino]methyl]-N,N'-dimethyl-N'-2-propynyl-](/img/structure/B12530454.png)
![Acetic acid, [(diphenylphosphino)oxy]-, methyl ester](/img/structure/B12530457.png)

